
1,1,1-Trifluoro-3-(6-methylpyridin-2-YL)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Presence and Health Impacts
Polyfluoroalkyl Chemicals in the U.S. Population : A study focused on the widespread exposure of the general U.S. population to PFCs, emphasizing the change in manufacturing practices and the assessment of exposure to several PFCs including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). It was found that concentrations of these chemicals were measurable across all demographic groups, with significant reductions in PFOS and PFOA levels due to changes in industrial production practices (Calafat et al., 2007).
Perfluorinated Compounds in Plasma Samples : This study quantified the body burden of different perfluorinated substances in populations exposed via drinking water, highlighting the presence of replacement products such as ADONA and its implications on human health. The study called for marked reductions in PFOA exposure, especially in populations living close to production plants (Fromme et al., 2017).
Metabolism and Disposition
- Metabolism of Brivanib Alaninate : A study on the biotransformation of brivanib, a potent inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways, revealed the pathways of metabolic clearance and the significant contribution of metabolites to the drug-related radioactivity in plasma. This highlighted the oxidative and conjugative metabolism of brivanib (Gong et al., 2011).
Exposure Analysis and Health Risks
- Serum Metabolomics in Type 2 Diabetes : Research investigated the serum metabolomics response to n-3 fatty acid supplements in Chinese patients with type 2 diabetes, identifying biomarkers of fish oil intake and their association with metabolic markers. This study underscores the potential of metabolomics in understanding the nutritional interventions in diabetes management (Zheng et al., 2016).
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-(6-methylpyridin-2-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6-3-2-4-7(13-6)5-8(14)9(10,11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJSBDOIRHXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)
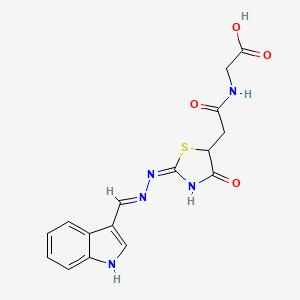
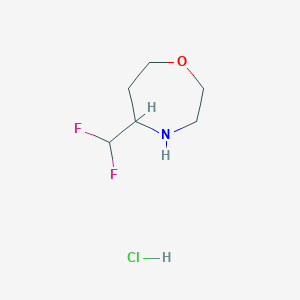


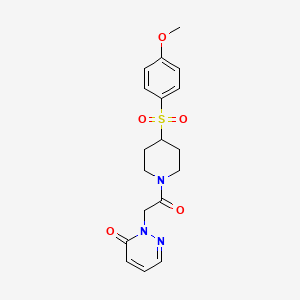
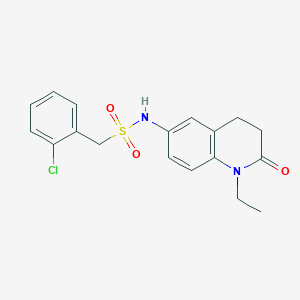

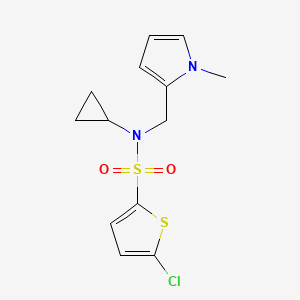
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)
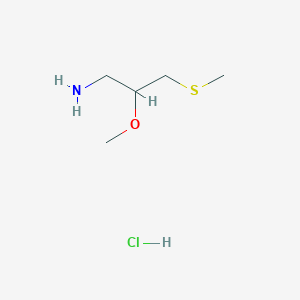
![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2969046.png)